5-Methylpyridazine-4-carboxylic acid;hydrochloride
Description
5-Methylpyridazine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group at position 5 and a carboxylic acid group at position 4, with a hydrochloride counterion. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) confers unique electronic properties, influencing solubility, reactivity, and biological interactions. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methylpyridazine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-7-8-3-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMHDKBNFSBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411319-29-2 | |
| Record name | 5-methylpyridazine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridazine-4-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.
Carboxylation: The carboxylic acid group at the 4-position can be introduced via a Grignard reaction, where the intermediate is treated with carbon dioxide.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridazine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the pyridazine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Methylpyridazine-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methylpyridazine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide ()
- Structure : Shares the pyridazine ring but substitutes the 4-carboxylic acid with a benzenesulfonamide group and introduces a benzyloxy moiety at position 3.
- The benzyloxy substituent may enhance lipophilicity, affecting membrane permeability.
- Synthesis : Prepared via benzyl bromide substitution under K₂CO₃/DMF conditions, highlighting reactivity at pyridazine oxygen sites .
2-Substituted Methylfuropyridazinones ()
- Structure: Furopyridazinones fused with furan rings, differing in substitution patterns (e.g., methyl at position 6 or 5).
- Synthesis: Cyclization of alkynyl-chloropyridazinones using KOH in dioxane, emphasizing the role of alkynyl groups in forming fused rings .
Pyrazole and Pyrimidine Derivatives
1-(4-Chlorophenyl)-5-methylpyrazole-4-carboxylic Acid ()
- Structure : Pyrazole ring with methyl (position 5) and carboxylic acid (position 4) groups.
- Comparison: Pyrazole’s single nitrogen atom reduces hydrogen-bonding capacity versus pyridazine’s two nitrogens.
- Synthesis : Synthesized via hydrazine condensation and NaOH-mediated cyclization, showcasing divergent routes for pyrazole vs. pyridazine cores .
LY2409881 Hydrochloride ()
- Structure : Pyrimidine-based compound with chlorophenyl and benzothiophene groups.
- Comparison : The pyrimidine ring (two meta-positioned nitrogens) offers distinct electronic effects compared to pyridazine. The benzothiophene moiety introduces aromatic bulk, possibly influencing receptor binding.
Hydrochloride Salts of Carboxylic Acids
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride ()
- Structure : Morpholine ring fused with a benzyl group and carboxylic acid.
- Comparison : The morpholine oxygen enhances solubility, while the benzyl group adds steric bulk. Melting point (244–248°C) exceeds typical pyridazine derivatives, suggesting stronger ionic interactions .
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride ()
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 5-Methylpyridazine-4-carboxylic acid HCl | ~189.6 (est.) | N/A | High (HCl salt) | Pyridazine, COOH, CH₃ |
| 4-(3-Benzyloxy-6-oxopyridazin-1-yl)benzenesulfonamide | 356.35 | N/A | Moderate (polar) | Pyridazine, SO₂NH₂, OCH₂Ph |
| 1-(4-Chlorophenyl)-5-methylpyrazole-4-COOH | 236.64 | 193 | Low (free acid) | Pyrazole, COOH, CH₃, Cl |
| 4-Benzylmorpholine-2-COOH HCl | 257.72 | 244–248 | High (HCl salt) | Morpholine, COOH, Benzyl |
Biological Activity
5-Methylpyridazine-4-carboxylic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been investigated for potential applications in various therapeutic areas, including antimicrobial, anticancer, and antidiabetic properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
5-Methylpyridazine-4-carboxylic acid hydrochloride is characterized by the following structural features:
- Molecular Formula : C6H7ClN2O2
- Molecular Weight : 176.58 g/mol
- Chemical Structure : The compound features a pyridazine ring with a carboxylic acid group and a methyl substituent at the 5-position.
The biological activity of 5-methylpyridazine-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that it may inhibit specific pathways involved in cell proliferation and survival, particularly in cancer cells. For instance, compounds with similar structures have been shown to act as inhibitors of diacylglycerol acyltransferase-1 (DGAT1), which is implicated in lipid metabolism and cancer progression .
Antimicrobial Activity
Research has demonstrated that 5-methylpyridazine-4-carboxylic acid hydrochloride exhibits significant antimicrobial properties. In vitro studies have reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of 5-methylpyridazine-4-carboxylic acid hydrochloride has also been explored. Studies indicate that derivatives of pyridazine compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanisms involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Study: Inhibition of Cancer Cell Proliferation
A recent study focused on the effects of 5-methylpyridazine-4-carboxylic acid on HeLa cells demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The results indicate that higher concentrations lead to significant cytotoxic effects, suggesting a promising avenue for further research into its use as an anticancer agent .
Antidiabetic Activity
Emerging evidence points to the antidiabetic effects of pyridazine derivatives, including 5-methylpyridazine-4-carboxylic acid hydrochloride. These compounds have shown potential in regulating glucose metabolism and enhancing insulin sensitivity in preclinical models .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-methylpyridazine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidation of substituted pyridazine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) is effective for oxidizing methyl-substituted heterocycles to carboxylic acids, as demonstrated in analogous pyridine systems . Key variables include temperature (maintained at 90–95°C for optimal oxidation) and stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate). Yield optimization requires careful control of pH during acidification to precipitate the product. Elemental analysis (C, H, N) and NMR (e.g., δ 3.85 ppm for OCH₃ in related compounds) are critical for purity validation .
Q. How should researchers characterize the purity and structural integrity of 5-methylpyridazine-4-carboxylic acid hydrochloride?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 54.92% calc. vs. 54.61% found in analogous pyridine-carboxylic acids) .
- Spectroscopy : NMR (e.g., pyridine protons at δ 7.4–8.3 ppm) and IR (carboxylic acid C=O stretch ~1700 cm⁻¹).
- Chromatography : HPLC with ≥98% purity thresholds, as standardized in pharmaceutical reference materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 5-methylpyridazine-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, pyridazine rings exhibit variable proton environments depending on substituent positioning. Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to assign signals accurately. Compare with published data for structurally related compounds, such as 6-methoxypyridine-2-carboxylic acid (δ 7.0–7.8 ppm for pyridine protons) . Computational modeling (DFT) can predict chemical shifts and validate assignments .
Q. What strategies mitigate degradation of 5-methylpyridazine-4-carboxylic acid hydrochloride under experimental conditions?
- Methodological Answer : Stability is influenced by pH, temperature, and light. Store at -20°C in anhydrous conditions to prevent hydrolysis . For aqueous workflows, buffer solutions (pH 4–6) minimize decarboxylation. Monitor degradation via LC-MS; impurities like 5-methylpyridazine (from decarboxylation) should be quantified .
Q. How does the hydrochloride salt form impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions at the carboxylic acid or pyridazine nitrogen. For example, the free base (neutral form) may undergo esterification more readily, while the protonated form favors amide coupling. Control protonation state by adjusting solvent pH (e.g., using triethylamine to deprotonate) .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating the biological activity of 5-methylpyridazine-4-carboxylic acid hydrochloride?
- Methodological Answer : Include:
- Negative Controls : Vehicle (e.g., DMSO) and structurally similar inactive analogs (e.g., 5-methoxypyridazine-4-carboxylic acid).
- Positive Controls : Known enzyme inhibitors (e.g., opioid receptor ligands for neuroactivity studies) .
- Dose-Response Curves : Use ≥3 replicates to assess IC₅₀/EC₅₀ values. Account for salt form molarity (e.g., adjust for hydrochloride counterion) .
Q. How can researchers address low yields in multi-step syntheses of 5-methylpyridazine-4-carboxylic acid derivatives?
- Methodological Answer : Optimize stepwise:
- Step 1 (Oxidation) : Ensure complete substrate conversion via TLC monitoring.
- Step 2 (Salt Formation) : Use stoichiometric HCl in ethanol for crystallization .
- Work-Up : Employ extraction with ethyl acetate to recover intermediates. Yields ≥47% are achievable in analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
